molecular formula C9H10N6O B11886162 4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol CAS No. 595586-23-5

4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol

Katalognummer: B11886162
CAS-Nummer: 595586-23-5
Molekulargewicht: 218.22 g/mol
InChI-Schlüssel: MMENTUOUUSGDOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-diamino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole intermediate, followed by its reaction with a suitable aldehyde to form the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation might yield oxides, while substitution reactions could result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

4-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(4,6-diamino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The molecular pathways involved include the inhibition of CDK2/cyclin A2, which is crucial for cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol is unique due to its specific structure, which allows it to effectively inhibit CDKs. This specificity makes it a valuable compound for targeted cancer therapies, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

595586-23-5

Molekularformel

C9H10N6O

Molekulargewicht

218.22 g/mol

IUPAC-Name

4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol

InChI

InChI=1S/C9H10N6O/c10-7-6-5(3-1-2-4-16)14-15-8(6)13-9(11)12-7/h16H,2,4H2,(H5,10,11,12,13,14,15)

InChI-Schlüssel

MMENTUOUUSGDOP-UHFFFAOYSA-N

Kanonische SMILES

C(CO)C#CC1=C2C(=NC(=NC2=NN1)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.